molecular formula C19H22N4O2S B2791186 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1211292-69-1

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2791186
CAS No.: 1211292-69-1
M. Wt: 370.47
InChI Key: BCSFUMRBOVHEDZ-UHFFFAOYSA-N
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Description

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 2,5-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine in the presence of a suitable base.

    Sulfonylation: The final step involves the introduction of the 2,5-dimethylphenylsulfonyl group. This can be done by reacting the piperazine derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its acetylcholinesterase inhibitory activity.

    N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Similar in structure, this compound has been explored for its biological activities, including antibacterial and antifungal properties.

Uniqueness

2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a sulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-14-7-8-15(2)18(13-14)26(24,25)23-11-9-22(10-12-23)19-20-16-5-3-4-6-17(16)21-19/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSFUMRBOVHEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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